N-cinnamyl(methyl)homocysteine
Description
N-Cinnamyl(methyl)homocysteine is a synthetic derivative of homocysteine (Hcy), a sulfur-containing amino acid involved in methionine metabolism and linked to cardiovascular and neurodegenerative pathologies.
Properties
Molecular Formula |
C14H19NO2S |
|---|---|
Molecular Weight |
265.371 |
IUPAC Name |
4-methylsulfanyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid |
InChI |
InChI=1S/C14H19NO2S/c1-18-11-9-13(14(16)17)15-10-5-8-12-6-3-2-4-7-12/h2-8,13,15H,9-11H2,1H3,(H,16,17)/b8-5+ |
InChI Key |
GJCCPYUDKVHWFA-VMPITWQZSA-N |
SMILES |
CSCCC(C(=O)O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Homocysteine (Hcy)
- Structure: (2S)-2-amino-4-sulfanylbutanoic acid.
- Key Features: Free thiol group (-SH) and amino group (-NH2).
- Biological Role : Induces oxidative stress via NAD(P)H oxidase activation, promotes endothelial dysfunction, and modifies proteins via N- or S-homocysteinylation .
- Metabolism : Converted to methionine via remethylation or to cysteine via transsulfuration .
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine
- Structure : N-acetylated cysteine with a methylcarbamoyl group on the sulfur.
- Key Features: Acetylated amino group and stabilized thiol via carbamoylation.
- Synthesis : Reacting N-acetylcysteine (NAC) with methyl isocyanate .
- Properties : Increased stability compared to free Hcy; used in detoxification studies .
N-Acetyl-S-(aryl carbamoyl)cysteine Derivatives
- Examples : Compounds with o-nitro-p-trifluoromethylphenyl or o-chloro-p-nitrophenyl substituents ().
- Synthesis : NAC reacted with aryl isocyanates.
- Key Differences : Bulky aryl groups enhance steric hindrance, altering enzyme interactions (e.g., inhibition of lysyl oxidase) .
S-Adenosylhomocysteine (SAH)
- Structure: Hcy linked to adenosine via a thioether bond.
- Role : Potent methyltransferase inhibitor; regulates epigenetic modifications .
- Metabolism: Reversibly hydrolyzed to Hcy and adenosine by SAH hydrolase .
Functional and Metabolic Comparisons
Table 1: Structural and Functional Properties
Table 2: Metabolic Pathways
Mechanistic Differences
- N-Homocysteinylation : Hcy-thiolactone modifies lysine residues in proteins, impairing function (e.g., Na+/K+-ATPase inhibition) . This compound’s bulky cinnamyl group may reduce this modification.
- S-Homocysteinylation : Free thiols in Hcy form disulfide bonds with proteins, altering redox balance. Methylation at the sulfur (as in this compound) would prevent this .
- Antioxidant Potential: N-acetylated derivatives (e.g., ) show enhanced stability and reduced pro-oxidant effects compared to Hcy. Similar benefits may extend to this compound .
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